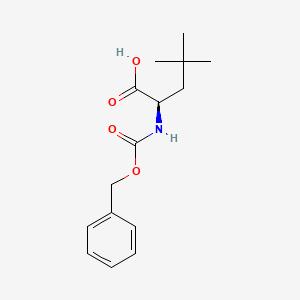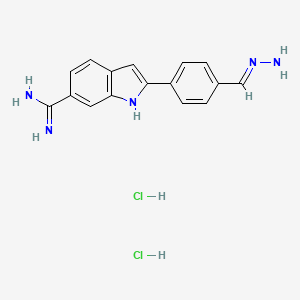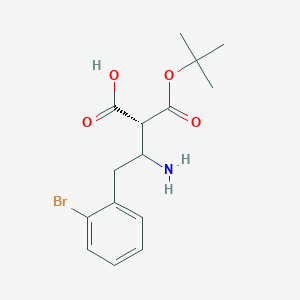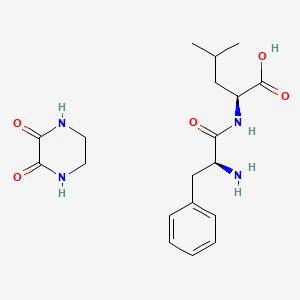![molecular formula C30H17N4Na3O11S3 B8074041 trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8074041.png)
trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate” is a nitrogen-fixing bacterial inoculant designed to improve crop productivity and reduce nitrous oxide emissions. This compound is particularly suitable for plants in the genera Jatropha, Sorghum, Gossypium, Elaeis, Ricinus, Oryza, and Manihot .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound involves the application of a novel artificially manufactured formula containing a nitrogen-fixing bacterium. The bacteria efficiently colonize non-legume plants in both aerial parts and the root system .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to cultivate the nitrogen-fixing bacteria. The bacteria are then formulated into a product that can be applied to crops to enhance growth and productivity while reducing the need for chemical fertilizers .
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s functionality in different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, the compound is used as a reagent in various synthetic processes. It is particularly useful in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: In biology, the compound is used to study nitrogen fixation and its effects on plant growth. It is also used in research on microbial interactions with plants and soil .
Industry: In industry, the compound is used to reduce the environmental impact of agriculture by decreasing the need for chemical fertilizers and reducing greenhouse gas emissions .
Mecanismo De Acción
The compound exerts its effects by colonizing the aerial parts and root systems of non-legume plants. The nitrogen-fixing bacteria in the compound convert atmospheric nitrogen into a form that plants can use for growth. This process involves various molecular targets and pathways, including the activation of nitrogenase enzymes that facilitate nitrogen fixation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other nitrogen-fixing bacterial inoculants and biofertilizers. Examples of similar compounds are those containing different strains of nitrogen-fixing bacteria or those designed for specific crops .
Uniqueness: The uniqueness of trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate lies in its ability to efficiently colonize a wide range of non-legume plants and its effectiveness in reducing nitrous oxide emissions. This makes it a valuable tool for sustainable agriculture and environmental protection .
Propiedades
IUPAC Name |
trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,31-32H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b33-28-,34-29-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMBAZXKTDYGAC-UDGLKCJOSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC(=CC4=C3C(=O)C(=NNC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=CC(=CC4=C3C(=O)/C(=N\NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])/C(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H17N4Na3O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)






![[(8S,9S,10R,13R,14S,17R)-7-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8074035.png)

![D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-](/img/structure/B8074060.png)

